molecular formula C12H6BrFN2OS B7673287 4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine

4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine

Cat. No.: B7673287
M. Wt: 325.16 g/mol
InChI Key: OXWDASRESLSKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of thieno[2,3-d]pyrimidine and phenoxy groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential biological activity.

Properties

IUPAC Name

4-(2-bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2OS/c13-9-5-7(14)1-2-10(9)17-11-8-3-4-18-12(8)16-6-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWDASRESLSKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-4-fluorophenoxy)thieno[2,3-d]pyrimidine
  • 4-(2-Bromo-4-methylphenoxy)thieno[2,3-d]pyrimidine
  • 4-(2-Bromo-4-nitrophenoxy)thieno[2,3-d]pyrimidine

Uniqueness

4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. This dual halogenation can lead to improved pharmacokinetic properties and increased potency compared to similar compounds with only one halogen atom.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.